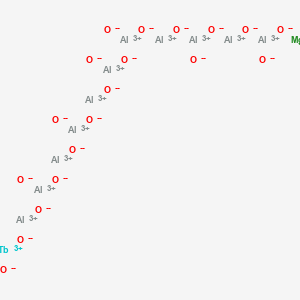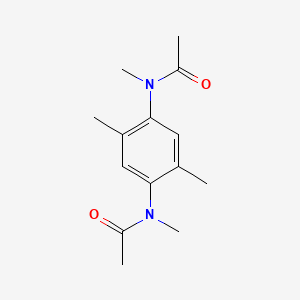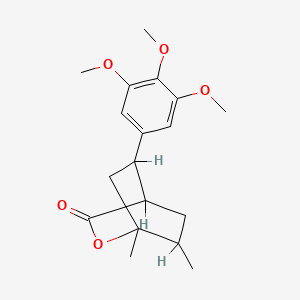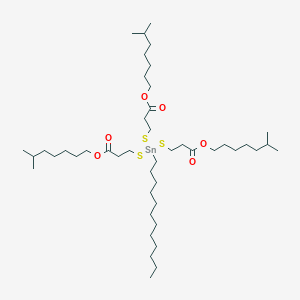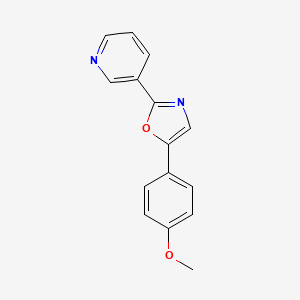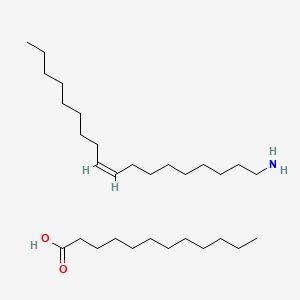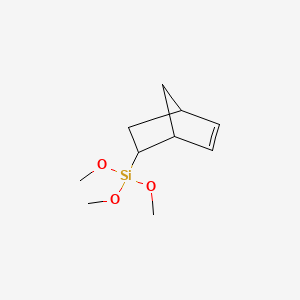
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1)-exo-3,3-Diméthylbicyclo(221)heptane-2-méthanol est un alcool bicyclique avec une structure unique qui comprend un squelette norbornane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (1)-exo-3,3-Diméthylbicyclo(2.2.1)heptane-2-méthanol implique généralement la réaction de Diels-Alder, suivie d’une réduction et de transformations de groupes fonctionnels. Une voie courante commence par la réaction de Diels-Alder entre le cyclopentadiène et l’isoprène pour former un intermédiaire bicyclique. Cet intermédiaire est ensuite soumis à une réduction à l’aide de réactifs tels que l’hydrure de lithium et d’aluminium (LiAlH4) pour produire l’alcool désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer l’efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(1)-exo-3,3-Diméthylbicyclo(2.2.1)heptane-2-méthanol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former des cétones ou des acides carboxyliques en utilisant des agents oxydants comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le composé peut être réduit pour former des hydrocarbures en utilisant des agents réducteurs tels que l’hydrogène gazeux (H2) en présence d’un catalyseur au palladium.
Substitution : Le groupe hydroxyle peut être substitué par d’autres groupes fonctionnels en utilisant des réactifs comme le chlorure de thionyle (SOCl2) pour former des chlorures.
Réactifs et conditions courants
Oxydation : KMnO4, CrO3 et autres agents oxydants forts.
Réduction : H2 avec catalyseur au palladium, LiAlH4.
Substitution : SOCl2, tribromure de phosphore (PBr3).
Produits majeurs
Oxydation : Cétones, acides carboxyliques.
Réduction : Hydrocarbures.
Substitution : Chlorures, bromures.
Applications de la recherche scientifique
(1)-exo-3,3-Diméthylbicyclo(2.2.1)heptane-2-méthanol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Etudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine : Enquêté pour ses propriétés thérapeutiques potentielles, notamment les effets anti-inflammatoires et analgésiques.
Industrie : Utilisé dans la production de parfums et d’arômes en raison de son profil olfactif unique.
Applications De Recherche Scientifique
(1)-exo-3,3-Dimethylbicyclo(2.2.1)heptane-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
Le mécanisme d’action du (1)-exo-3,3-Diméthylbicyclo(2.2.1)heptane-2-méthanol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. La structure bicyclique du composé lui permet de s’adapter aux sites actifs des enzymes, inhibant ou modifiant potentiellement l’activité enzymatique. Le groupe hydroxyle peut former des liaisons hydrogène avec les résidus d’acides aminés, stabilisant davantage l’interaction.
Comparaison Avec Des Composés Similaires
Composés similaires
Bicyclo(2.2.1)heptane-2-méthanol : Structure similaire mais dépourvue des groupes diméthyle.
Camphre : Contient une structure bicyclique similaire mais avec des groupes fonctionnels différents.
Norbornane : L’hydrocarbure parent du système bicyclique.
Unicité
(1)-exo-3,3-Diméthylbicyclo(2.2.1)heptane-2-méthanol est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et une réactivité distinctes. La présence des groupes diméthyle améliore sa stabilité et modifie son interaction avec d’autres molécules, ce qui en fait un composé précieux dans diverses applications.
Propriétés
Numéro CAS |
67560-14-9 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
[(1R,2S,4S)-3,3-dimethyl-2-bicyclo[2.2.1]heptanyl]methanol |
InChI |
InChI=1S/C10H18O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h7-9,11H,3-6H2,1-2H3/t7-,8+,9+/m1/s1 |
Clé InChI |
GICBKEFIACFATK-VGMNWLOBSA-N |
SMILES isomérique |
CC1([C@H]2CC[C@H](C2)[C@@H]1CO)C |
SMILES canonique |
CC1(C2CCC(C2)C1CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


